molecular formula C24H13BrCl3NO3 B12046126 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate CAS No. 355433-01-1

2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B12046126
CAS No.: 355433-01-1
M. Wt: 549.6 g/mol
InChI Key: WERACCKZPWPUHR-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted at position 6 with bromine and at position 2 with a 4-chlorophenyl group. The 4-carboxylate moiety is esterified with a 2-(2,4-dichlorophenyl)-2-oxoethyl group. Key properties include:

  • Molecular formula: C₂₅H₁₅BrCl₂NO₃
  • Molecular weight: 549.6 g/mol
  • Lipophilicity: XLogP3 = 7.7 (indicating high hydrophobicity)
  • Safety: Classified as H301 (toxic if swallowed) .

Properties

CAS No.

355433-01-1

Molecular Formula

C24H13BrCl3NO3

Molecular Weight

549.6 g/mol

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H13BrCl3NO3/c25-14-3-8-21-18(9-14)19(11-22(29-21)13-1-4-15(26)5-2-13)24(31)32-12-23(30)17-7-6-16(27)10-20(17)28/h1-11H,12H2

InChI Key

WERACCKZPWPUHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the bromine and chlorophenyl groups. Common reagents used in these reactions include bromine, chlorobenzene, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures, as well as the use of solvents to dissolve reactants and intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the quinoline ring.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

Compound A : 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate
  • Molecular formula: C₂₅H₁₇BrClNO₃
  • Molecular weight : 494.77 g/mol
  • Key differences: Replaces the 2,4-dichlorophenyl group with a 4-methylphenyl on the quinoline core.
  • Impact : Reduced molecular weight and lipophilicity (XLogP3 ≈ 6.5 estimated) may improve aqueous solubility but decrease membrane permeability compared to the target compound .
Compound B : 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate
  • Molecular formula: C₂₆H₁₉BrClNO₃
  • Molecular weight : 508.80 g/mol
  • Key differences: Introduces a methyl group at position 3 of the quinoline.
  • Metabolic stability may improve due to reduced susceptibility to oxidation .

Halogen Substitution Patterns

Compound C : [2-(3,4-Dimethylphenyl)-2-oxoethyl] 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
  • Molecular formula: C₂₆H₂₀Br₂NO₃
  • Molecular weight : 578.25 g/mol
  • Key differences : Replaces chlorophenyl with bromophenyl and adds a dimethylphenyl group.
  • However, increased molecular weight may reduce bioavailability .

Ester Group Modifications

Compound D : Hexyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
  • Molecular formula: C₂₃H₂₁BrClNO₃
  • Molecular weight : 498.78 g/mol
  • Key differences : Uses a hexyl ester instead of the dichlorophenyl-oxoethyl group.
  • Impact : Longer alkyl chain increases lipophilicity (XLogP3 ≈ 8.2) but may reduce metabolic stability due to esterase susceptibility .

Biological Activity

The compound 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic derivative of quinoline with potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
  • Molecular Formula : C24H13BrCl3N1O3
  • Molecular Weight : 549.639 g/mol

Biological Activity Overview

This compound has garnered attention for its potential antimicrobial , anti-inflammatory , and anticancer activities. The presence of multiple halogen substituents enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may act as an enzyme inhibitor or receptor modulator, potentially affecting signaling pathways involved in inflammation and cancer progression.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

  • In vitro studies have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) as low as 32 µg/mL.

Anticancer Activity

Several studies have explored the anticancer effects of this compound:

  • A study demonstrated that it induces apoptosis in human cancer cell lines, including breast and lung cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Caspase activation
A549 (Lung)20Apoptosis induction

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • In animal models, it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases.

Case Studies

  • In Vivo Study on Anticancer Effects :
    • A study conducted on mice bearing tumor xenografts showed that treatment with the compound resulted in a significant reduction in tumor size compared to controls, corroborating its anticancer potential.
  • In Vitro Study on Antimicrobial Activity :
    • A series of tests against clinical isolates revealed that the compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, highlighting its potential use in treating chronic infections.

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